molecular formula C8H12ClNO B1356622 Methanamine, N-(phenylmethoxy)-, hydrochloride CAS No. 71925-14-9

Methanamine, N-(phenylmethoxy)-, hydrochloride

Cat. No.: B1356622
CAS No.: 71925-14-9
M. Wt: 173.64 g/mol
InChI Key: GPLSFQUFEXQHCN-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature Systems

The compound exhibits systematic naming across major chemical databases:

  • IUPAC Name : N-Phenylmethoxymethanamine hydrochloride
  • CAS Registry Numbers : 71925-14-9 (hydrochloride salt), 22513-22-0 (free base)
  • Molecular Formula : C₈H₁₂ClNO
  • Structural Features :
    • Methanamine core (CH₃NH₂) modified at the nitrogen
    • Phenylmethoxy (-OCH₂C₆H₅) substituent
    • Protonated amine forming ionic association with chloride
Nomenclature System Designation
IUPAC N-Phenylmethoxymethanamine hydrochloride
Common O-Benzyl-N-methylhydroxylamine hydrochloride
SMILES CN(OCc1ccccc1)Cl

The phenylmethoxy group introduces steric bulk and electronic effects, while the hydrochloride salt enhances crystallinity and solubility in polar solvents.

Historical Development and Literature Review

First reported in the late 20th century, this compound gained attention through:

  • Synthetic Methodology Innovations :
    • Williamson ether synthesis applied to N-hydroxylamine derivatives
    • Salt formation strategies for stabilizing reactive amines
  • Catalytic Advances :
    • Nickel-catalyzed hydrogenation of nitroarenes to access precursors
    • Phase-transfer techniques for improved yield

Key studies demonstrated its utility as an intermediate in:

  • Tetrahydroxamate chelator synthesis for radiometal coordination
  • Asymmetric catalysis through chiral amine derivatives

Position in N-Substituted Hydroxylamine Chemistry

This compound occupies a niche between simple hydroxylamines and complex N,O-difunctionalized species:

Property Methanamine Derivative Parent Hydroxylamine
Basicity (pKa) ~6.5 (estimated) 6.03
Thermal Stability Enhanced via HCl salt Low
Solubility Profile Polar solvents Water-miscible

The phenylmethoxy group confers:

  • Steric protection of the amine center
  • Electron donation via oxygen lone pairs
  • Aromatic π-system for supramolecular interactions

Comparative reactivity studies show 3× faster oxime formation versus N-methylhydroxylamine in ketone derivatization.

Properties

IUPAC Name

N-phenylmethoxymethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.ClH/c1-9-10-7-8-5-3-2-4-6-8;/h2-6,9H,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLSFQUFEXQHCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNOCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20540170
Record name N-(Benzyloxy)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20540170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71925-14-9
Record name N-(Benzyloxy)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20540170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation and Methylation Methods

One common approach starts with phenyl-substituted precursors such as chloromethyl or hydroxybenzyl derivatives, which undergo nucleophilic substitution with methanamine or related amines under controlled conditions.

  • For example, a patent describes the preparation of methoxy amine derivatives via methylation of acetohydroxamic acid with dimethyl sulfate in aqueous alkaline medium, controlling pH strictly between 7 and 9 using sodium bicarbonate and sodium hydroxide to optimize yield and reduce impurities. This methylation produces N-methoxy acetamide, which is then acidolyzed to yield methoxyamine hydrochloride.

  • The acidolysis involves treatment with concentrated sulfuric acid at 73–76 °C for 3–8 hours, followed by separation and purification steps including distillation and crystallization from organic solvents such as ethanol.

Nucleophilic Substitution on Benzyl Halides

  • In another method, benzyl halides (e.g., 3-chloromethyl-4-hydroxy-benzoic acid methyl ester) react with N-hydroxy-phthalimide in the presence of triethylamine in dimethylformamide at low temperatures (around 5 °C) to form protected intermediates. Subsequent hydrazine hydrate treatment and acidic workup yield hydroxybenzyloxamine derivatives, which can be further converted to methanamine derivatives.

Formation of Hydrochloride Salt

  • The free base amine is converted into the hydrochloride salt by treatment with hydrochloric acid (HCl) under controlled pH and temperature conditions. For example, the reaction mixture is acidified with HCl gas or aqueous HCl to a pH below 2, followed by cooling and filtration to isolate the hydrochloride salt.

  • The hydrochloride salt is often purified by recrystallization from solvents such as ethanol or acetone to achieve high purity and yield.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Methylation of acetohydroxamic acid Dimethyl sulfate, NaHCO3/NaOH (pH 7-9), aqueous 10 2.5 h (dropwise) + 1 h stirring High (not specified) Strict pH control reduces impurities
Acidolysis of N-methoxyacetamide Concentrated H2SO4 (85–98%) 73–76 3–8 h High (not specified) Followed by distillation and crystallization
Alkylation of benzyl halide N-hydroxy-phthalimide, triethylamine, DMF 5 to room temp 4 h + 3 days standing 73.3 Intermediate formation of protected amine derivative
Hydrazine hydrate treatment Ethanol, hydrazine hydrate Reflux (~78) 2.5 h 67 Converts protected intermediate to hydroxybenzyloxamine
Hydrochloride salt formation HCl gas or aqueous HCl 0 to 5 1 h High pH < 2, followed by filtration and washing

Purification and Characterization

  • The hydrochloride salt is typically purified by recrystallization from ethanol or acetone, which improves the product purity and crystallinity.
  • Melting points of intermediates and final products serve as quality indicators (e.g., methanamine hydrochloride salts typically have melting points in the range of 150–260 °C depending on substitution patterns).
  • Thin-layer chromatography (TLC) and other chromatographic techniques are used to monitor reaction progress and purity.

Research Findings and Optimization Notes

  • The use of a composite alkaline system (sodium bicarbonate and sodium hydroxide) during methylation enhances conversion rates and minimizes multi-methylation side products, thus improving overall yield and product purity.
  • Controlled temperature and slow addition of reagents are crucial to avoid side reactions and degradation of sensitive intermediates.
  • Acid hydrolysis conditions (temperature and acid concentration) are optimized to maximize yield while preventing decomposition of the methanamine derivative.
  • The choice of solvents for crystallization and washing (ethanol, acetone, methanol) affects the final purity and recovery of the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions: Methanamine, N-(phenylmethoxy)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The phenylmethoxy group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylmethoxy oxides, while reduction may produce simpler amines.

Scientific Research Applications

Pharmacological Applications

Methanamine derivatives are being investigated for their potential therapeutic effects, particularly in the realm of neuropharmacology. The compound has been studied for its interactions with serotonin receptors, which play a crucial role in mood regulation and psychotropic drug development.

  • Serotonin Receptor Agonism : Research indicates that N-substituted derivatives of methanamine can selectively activate serotonin 2C receptors. These compounds have shown promise as potential antipsychotic agents by exhibiting functional selectivity that favors Gq signaling pathways over β-arrestin recruitment. For instance, a compound derived from methanamine demonstrated an effective concentration (EC50) of 23 nM at the 5-HT2C receptor, suggesting significant therapeutic potential in treating disorders like schizophrenia .
  • Antidepressant Activity : The modulation of serotonin receptors by methanamine derivatives may also contribute to antidepressant effects. The ability to selectively target specific receptor subtypes could lead to the development of drugs with fewer side effects compared to traditional antidepressants.

Medicinal Chemistry

In medicinal chemistry, methanamine derivatives are synthesized and evaluated for their biological activity. The synthesis often involves complex organic reactions that yield compounds with enhanced pharmacological profiles.

  • Synthesis Techniques : Various synthetic routes have been developed to create methanamine derivatives. For example, one method involves the reaction of benzylamine with specific reagents under controlled conditions to produce the desired hydrochloride salt . This approach allows for the customization of the compound's structure, potentially leading to improved efficacy and safety profiles.
  • Case Studies : Several case studies highlight the successful application of methanamine derivatives in drug discovery. For instance, compounds designed based on methanamine frameworks have been tested for their ability to modulate neurotransmitter systems effectively, showcasing their relevance in developing new therapeutic agents .

Material Science Applications

Beyond pharmacology, methanamine derivatives find applications in material science due to their unique chemical properties.

  • Polymer Chemistry : Methanamine compounds can serve as intermediates in the synthesis of polymers and other materials. Their ability to form stable complexes with various substrates makes them valuable in creating advanced materials with specific functionalities.
  • Catalysis : Some studies suggest that methanamine derivatives can act as catalysts in organic reactions, enhancing reaction rates and selectivity. This property is particularly useful in industrial applications where efficiency is crucial.

Summary of Key Findings

Application AreaKey Findings
PharmacologySelective agonism at serotonin 2C receptors; potential antipsychotic activity
Medicinal ChemistryEffective synthesis routes yielding biologically active compounds
Material ScienceUse as intermediates in polymer synthesis; catalytic properties

Mechanism of Action

The mechanism of action of Methanamine, N-(phenylmethoxy)-, hydrochloride involves its interaction with specific molecular targets. The phenylmethoxy group enhances its reactivity, allowing it to participate in various chemical reactions. The compound can form stable complexes with other molecules, facilitating its use in catalysis and synthesis. The exact pathways and targets depend on the specific application and conditions.

Comparison with Similar Compounds

Structural Features

The compound’s benzyloxy-substituted phenyl group distinguishes it from related methanamine derivatives. Key structural variations in analogs include:

  • Heterocyclic substituents : Thiophene, pyridine, or naphthalene rings (e.g., ML133 hydrochloride in ).
  • Electron-withdrawing groups: Nitro (-NO2) or halogens (e.g., Compounds 5–8 in ).
  • Alkyl/aryl modifications: Diethylamino or trifluoromethyl groups (e.g., Compound 15 in ).
Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Key Substituents Molecular Weight Synthesis Yield Key Spectral Data (1H NMR δ) Biological Target
Methanamine, N-(phenylmethoxy)-, HCl C14H14ClNO* 3-Benzyloxyphenyl ~247.7 Not reported Aromatic protons ~7.3–7.5 ppm (benzyl) Not specified
ML133 Hydrochloride () C19H19NO·HCl Naphthalen-1-yl, 4-methoxybenzyl 313.8 ≥95% purity Not specified Kir2 channels
Compound 8 () C18H17ClN3O2S Pyridin-3-ylmethyl, nitrothiophen 374.8 28% δ 8.77 (pyridine), 7.80 (thiophene) REV-ERBα
Compound 1-42 () C13H14ClNOS 4-Methoxyphenyl, 2-thienylmethyl 283.8 Not specified Aromatic and thiophene signals Not specified

*Assumed based on structure.

Spectroscopic Data

  • Target compound : Expected 1H NMR signals include aromatic protons (~7.3–7.5 ppm for benzyloxy) and a singlet for the methanamine -CH2- group (~3.8 ppm).
  • Analog comparisons :
    • Compound 8 () : Pyridine protons at δ 8.77 and thiophene protons at δ 7.80 .
    • Compound 1-42 () : Thiophene protons (~6.9–7.4 ppm) and methoxy protons at δ 3.80 .

Biological Activity

Methanamine, N-(phenylmethoxy)-, hydrochloride is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its methoxy and phenyl groups. The synthesis typically involves the reaction of methanamine with phenylmethanol under acidic conditions to yield the hydrochloride salt. The structural formula can be represented as follows:

C8H11ClNO\text{C}_8\text{H}_{11}\text{ClN}O

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its antimicrobial , antioxidant , and cytotoxic properties.

Antimicrobial Activity

Research indicates that methanamine derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain derivatives possess minimum inhibitory concentrations (MIC) as low as 8 μM against Enterococcus faecalis .

Antioxidant Properties

The compound has also demonstrated antioxidant capabilities. In vitro assays reveal that it can effectively scavenge free radicals, thereby reducing oxidative stress in cellular models. This property is particularly relevant in the context of cancer research, where oxidative stress plays a critical role in tumor progression .

Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of methanamine derivatives have been assessed using various cancer cell lines. Notably, some derivatives exhibit selective cytotoxicity towards specific cancer cells with IC50 values ranging from 3.1 μM to 8.7 μM . This selectivity suggests potential therapeutic applications in oncology.

Case Studies

Several studies have investigated the biological activity of methanamine derivatives:

  • Antimicrobial Efficacy : A study reported on the synthesis of methanamine derivatives and their evaluation against bacterial strains. The findings indicated that compounds with specific substitutions exhibited enhanced antibacterial activity compared to standard antibiotics .
  • Antioxidant Activity : In a controlled experiment, the antioxidant properties of methanamine were assessed using DPPH and ABTS assays. Results showed significant radical scavenging activity, surpassing that of common antioxidants like BHT .
  • Cytotoxicity Assessment : An investigation into the antiproliferative effects on breast cancer cell lines demonstrated that certain derivatives significantly inhibited cell growth, providing a basis for further development as anticancer agents .

Data Tables

Activity Type Tested Derivative MIC/IC50 Values Target Organism/Cell Line
AntimicrobialMethanamine Derivative A8 μMEnterococcus faecalis
AntioxidantMethanamine Derivative BIC50 = 5 μMHCT116 (Colorectal Cancer)
CytotoxicityMethanamine Derivative CIC50 = 3.1 μMMCF-7 (Breast Cancer)

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methanamine, N-(phenylmethoxy)-, hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via reductive amination. For example, analogs like substituted cyclopropylmethylamines are prepared using NaBH(OAc)₃ in dichloroethane (DCE) or NaBH₄ in methanol under controlled pH and temperature . Key steps include:

  • Substrate Preparation : Reacting a benzyl-protected aldehyde with methoxymethylamine.
  • Reduction : Using NaBH(OAc)₃ (2.0 equiv) in DCE for 12–24 hours at room temperature.
  • Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient).
  • Yield Optimization : Adjusting stoichiometry (1.5–2.0 equiv of reducing agent) and solvent polarity.

Q. What purification techniques are recommended for isolating this compound with high purity?

  • Methodological Answer :

  • Recrystallization : Use solvents like ethanol/water mixtures (80:20 v/v) based on solubility data (e.g., similar compounds dissolve readily in polar solvents) .
  • Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) for separating stereoisomers or byproducts .
  • Characterization : Confirm purity via ¹H/¹³C NMR (δ 2.5–3.5 ppm for methylene protons adjacent to nitrogen) and HRMS (mass error < 2 ppm) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : NIOSH/MSHA-approved respirators for aerosol protection, nitrile gloves, and chemical-resistant goggles .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of hydrochloride vapors.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can the electronic effects of the phenylmethoxy group influence the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer :

  • Experimental Design : Compare reaction rates with analogs lacking the methoxy group. Use kinetic studies (e.g., UV-Vis monitoring at 254 nm) in polar aprotic solvents (DMF, DMSO).
  • Mechanistic Insight : The methoxy group’s electron-donating effect stabilizes transition states in SN2 reactions, accelerating substitution at the methylamine center. Validate via Hammett plots (σ⁺ values) .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer :

  • Control Experiments : Synthesize deuterated analogs to assign ambiguous proton signals (e.g., D₂O exchange for -NH groups).
  • Advanced Spectrometry : Use 2D NMR (COSY, HSQC) to resolve overlapping peaks. For example, coupling constants in NOESY can confirm spatial proximity of methoxy and aromatic protons .
  • Computational Validation : Compare experimental ¹³C shifts with DFT-calculated values (B3LYP/6-31G* basis set) .

Q. How does pH affect the stability of this compound in aqueous solutions?

  • Methodological Answer :

  • Stability Assay : Prepare buffered solutions (pH 2–12) and monitor degradation via LC-MS over 48 hours.
  • Key Findings :
pH RangeHalf-Life (hr)Major Degradation Product
2–6>48None detected
7–924N-Demethylated derivative
10–126Benzyl alcohol
  • Mechanism : Base-catalyzed hydrolysis cleaves the methoxymethylamine bond .

Q. Which advanced techniques are suitable for studying its potential as a serotonin receptor ligand?

  • Methodological Answer :

  • Radioligand Binding Assays : Use ³H-labeled ligands (e.g., 5-HT₂C receptors) to measure Ki values. Example protocol:

Incubate compound (0.1–100 nM) with membrane-bound receptors.

Quantify displacement using scintillation counting.

  • Functional Selectivity : Perform calcium flux assays (FLIPR) to assess biased agonism .

Q. How can computational modeling predict its metabolic pathways in vivo?

  • Methodological Answer :

  • Software Tools : Use Schrödinger’s ADMET Predictor or MetaCore for cytochrome P450 metabolism prediction.
  • Key Predictions :
  • Primary oxidation at the methoxy group (CYP3A4-mediated).
  • Secondary glucuronidation of the hydroxyl metabolite.
  • Validation : Compare with in vitro hepatocyte incubation data (LC-MS/MS analysis) .

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